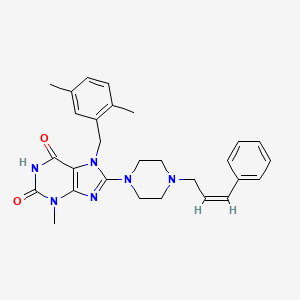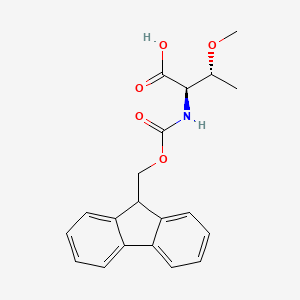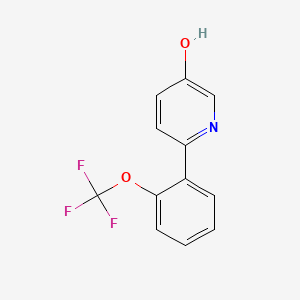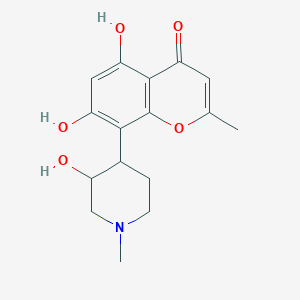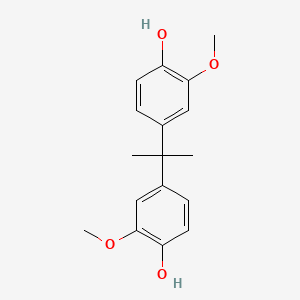
4,4'-(Propane-2,2-diyl)bis(2-methoxyphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol): is an organic compound with the molecular formula C17H20O4. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by two methoxyphenol groups connected by a propane-2,2-diyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) typically involves the reaction of 2-methoxyphenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the bisphenol structure. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Solvents like methanol or ethanol can be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The phenolic groups can be reduced to form hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins. These materials are known for their strength, transparency, and resistance to heat and impact.
Biology: In biological research, this compound can be used as a model compound to study the behavior of bisphenols in biological systems. It helps in understanding the interaction of bisphenols with enzymes and receptors.
Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of high-performance materials, including coatings, adhesives, and composites. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting or modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.
Comparaison Avec Des Composés Similaires
4,4’-(Propane-2,2-diyl)bis(2-bromophenol): Similar structure but with bromine atoms instead of methoxy groups.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane:
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure with dimethyl groups.
Uniqueness: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) is unique due to its methoxy groups, which provide distinct chemical properties such as increased solubility in organic solvents and specific reactivity patterns in chemical reactions. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Propriétés
Numéro CAS |
64170-83-8 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
4-[2-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O4/c1-17(2,11-5-7-13(18)15(9-11)20-3)12-6-8-14(19)16(10-12)21-4/h5-10,18-19H,1-4H3 |
Clé InChI |
QZXMNADTEUPJOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


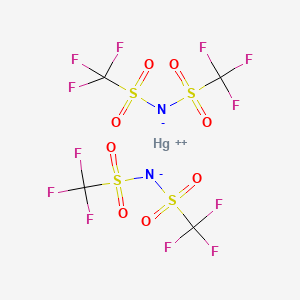
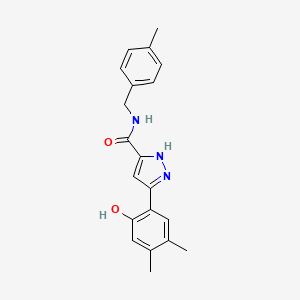
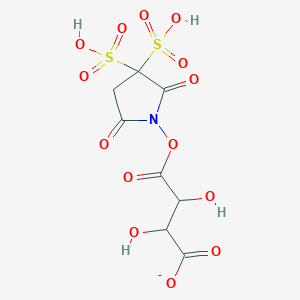
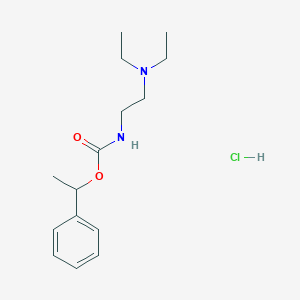
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14083611.png)
![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)
![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083642.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
